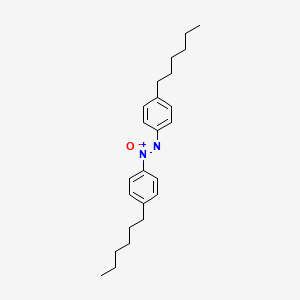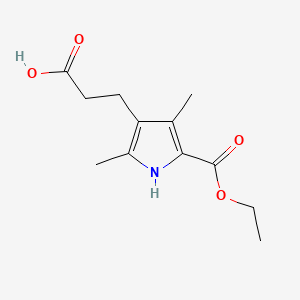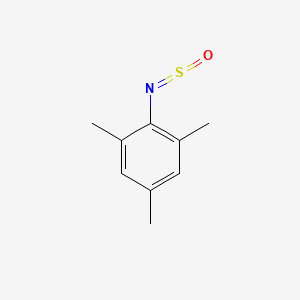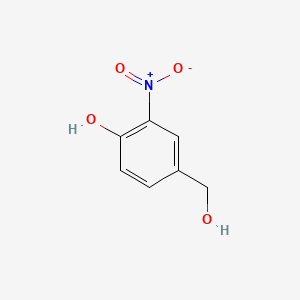
N-(2,6-dimethylphenyl)hydroxylamine
説明
N-(2,6-dimethylphenyl)hydroxylamine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is known to form adducts with DNA bases such as 2'-deoxyguanosine under weakly basic conditions, which is significant in understanding its role as a chemical carcinogen . The compound is activated by cytochrome P450 enzymes to form arylhydroxylamines, which can then undergo further reactions to become reactive nitrenium ions, potentially leading to DNA adduct formation .
Synthesis Analysis
The synthesis of derivatives related to N-(2,6-dimethylphenyl)hydroxylamine has been explored in the context of developing PET serotonin transporter ligands. For example, halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine have been synthesized and evaluated for their binding affinity and selectivity to the human brain serotonin transporter . These derivatives were prepared by methylation of their monomethyl precursors with radiochemical yields ranging from 11% to 28% .
Molecular Structure Analysis
The molecular structure of N-(2,6-dimethylphenyl)hydroxylamine and its derivatives can be complex, as demonstrated by the study of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines. These compounds solvolyze in aqueous solutions to form nitrenium: carboxylate ion pair intermediates, which can collapse or proceed to substitution products . The nature of these intermediates and the subsequent reactions they undergo are crucial for understanding the behavior of these compounds at the molecular level .
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)hydroxylamine is involved in various chemical reactions. For instance, it can form DNA adducts under physiological conditions, and the stability of the resulting nitrenium ions affects the potential for reaction with multiple sites on DNA bases . Additionally, the transposition of sulfur and oxygen atoms has been observed in the base-induced reactions of its derivatives, indicating the possibility of intramolecular nucleophilic displacement .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,6-dimethylphenyl)hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms in the derivatives synthesized for PET imaging affects their binding affinity to the serotonin transporter and their suitability as imaging agents . The stability of nitrenium ions formed from N-(2,6-dimethylphenyl)hydroxylamine is also a critical factor that determines the types of adducts formed with DNA bases .
科学的研究の応用
1. DNA Adduct Formation Research
- Application Summary : N-(2,6-dimethylphenyl)hydroxylamine is used to study DNA adduct formation, particularly under weakly basic conditions that mimic physiological conditions of cells .
- Methods of Application : In the study, 2’-deoxyguanosine (dG) was exposed to N-(2,6-dimethylphenyl)hydroxylamine at pH 7.4 without enzymes and analyzed by liquid chromatography high resolution mass spectrometry (LC-HRMS) .
2. Mineral Processing
- Application Summary : Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used as chelating mineral collectors for ore beneficiation .
- Methods of Application : The application of hydroxamic acids in mineral processing involves the formation of coordination complexes with several metal ions .
- Results : The use of N-phenylacetyl-N-(2,6-dimethylphenyl)hydroxylamine (PANXPHA) was found to have the highest first-order rate constant for the kinetics of flotation of pentlandite .
3. Enzyme Inhibitors
- Application Summary : Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used as enzyme inhibitors .
- Methods of Application : The application of hydroxamic acids as enzyme inhibitors involves the formation of coordination complexes with several metal ions .
- Results : The use of hydroxamic acids in this field has shown promising results, but specific outcomes depend on the enzyme being targeted .
4. Soil Enhancers
- Application Summary : Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used as soil enhancers .
- Methods of Application : These compounds are applied to the soil to improve its quality and enhance the growth of plants .
- Results : The use of hydroxamic acids as soil enhancers has shown positive effects on plant growth, but the specific outcomes can vary depending on the type of soil and the plants being grown .
5. Analytical Chemistry
- Application Summary : Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used in analytical chemistry .
- Methods of Application : These compounds are used in spectral-colorimetric analyses, solvent extraction, and ion exchange .
- Results : The use of hydroxamic acids in this field has shown promising results, but specific outcomes depend on the specific analytical method being used .
6. Chelation Therapy
- Application Summary : Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used in chelation therapy .
- Methods of Application : These compounds are used to form stable complexes with transition, lanthanide, and actinide metal ions .
- Results : The use of hydroxamic acids in chelation therapy has shown positive effects, but the specific outcomes can vary depending on the type of metal ion being targeted .
将来の方向性
特性
IUPAC Name |
N-(2,6-dimethylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSZHCWKQTSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184945 | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)hydroxylamine | |
CAS RN |
3096-63-7 | |
| Record name | N-Hydroxy-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLPHENYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8EDF3D00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)








